N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,2-dimethylindole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide linkage play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-aminobenzene-1-sulfonamide
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-chlorobenzene-1-sulfonamide
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methylbenzene-1-sulfonamide
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro group and the sulfonamide linkage, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the sulfonamide linkage contributes to its stability and binding affinity .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-9-14-10-13(3-8-17(14)19(12)2)11-18-25(23,24)16-6-4-15(5-7-16)20(21)22/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCHBLNLPCWAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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